molecular formula C14H10ClN3O B7483406 4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide

Cat. No.: B7483406
M. Wt: 271.70 g/mol
InChI Key: UZMCNWAFCDZNOR-UHFFFAOYSA-N
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Description

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with an isoquinoline moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine atom and the nitrogen atoms in the pyrrole and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for chlorination, sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

    Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-isoquinolin-5-yl-1H-indole-2-carboxamide
  • 4-chloro-N-isoquinolin-5-yl-1H-pyrrole-3-carboxamide
  • 4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxylic acid

Uniqueness

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrrole ring with an isoquinoline moiety and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-isoquinolin-5-yl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-10-6-13(17-8-10)14(19)18-12-3-1-2-9-7-16-5-4-11(9)12/h1-8,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMCNWAFCDZNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=CC(=CN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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